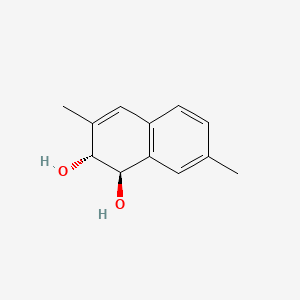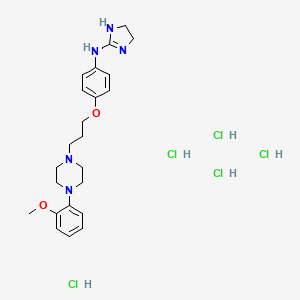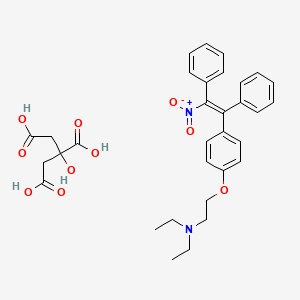
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- is a complex organic compound with a unique structure that includes diethylamino, ethoxy, phenyl, diphenyl, and nitroethylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- typically involves multiple steps. . This intermediate is then subjected to nitration to introduce the nitro group, followed by a reaction with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of acetic acid or trifluoroacetic acid as solvents and catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-aminoethylene citrate.
Applications De Recherche Scientifique
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clomiphene Citrate: A synthetic analogue of nonsteroidal estrogen with a similar structure, used as an ovulatory stimulant.
1-Phenyl-2-(phenylamino)ethanone Derivatives: Compounds with similar structural features, studied for their biological activity.
Uniqueness
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
20079-13-4 |
|---|---|
Formule moléculaire |
C32H36N2O10 |
Poids moléculaire |
608.6 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28N2O3.C6H8O7/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; |
Clé InChI |
NDLVVIVMUWEGGQ-OQKDUQJOSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Numéros CAS associés |
13542-78-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



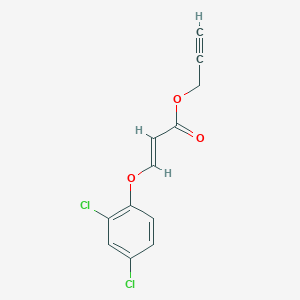
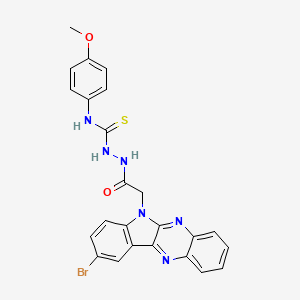
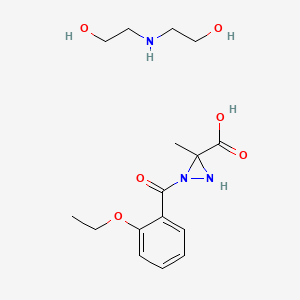
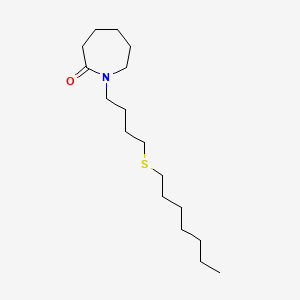
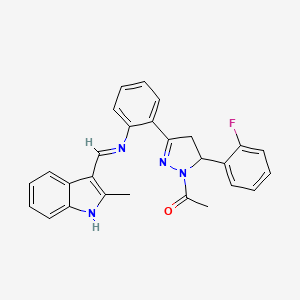

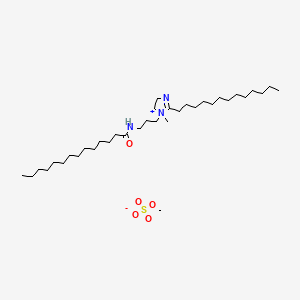
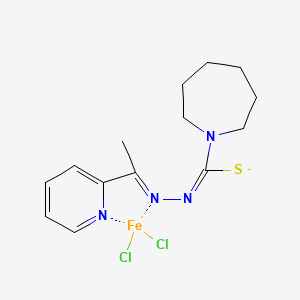
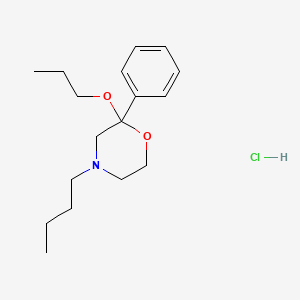

![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
